molecular formula C11H18ClF2NO2 B2429330 Ethyl2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylatehydrochloride CAS No. 2309447-18-3

Ethyl2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylatehydrochloride

Cat. No.: B2429330
CAS No.: 2309447-18-3
M. Wt: 269.72
InChI Key: YKMRPCMDWXZZAP-UHFFFAOYSA-N
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Description

Ethyl2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylatehydrochloride is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an ethyl ester group, an aminomethyl group, and two fluorine atoms attached to a spiro[3.3]heptane ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO2.ClH/c1-2-16-8(15)10(7-14)3-9(4-10)5-11(12,13)6-9;/h2-7,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMRPCMDWXZZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC(C2)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Ring: The spirocyclic ring system can be constructed through a cyclization reaction involving a suitable precursor, such as a difluorinated ketone or aldehyde.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine reagent.

    Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Ethyl2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the spirocyclic structure provides steric hindrance and rigidity. This compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed bioactivity.

Comparison with Similar Compounds

Ethyl2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylatehydrochloride can be compared with other spirocyclic compounds, such as:

    Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate;hydrochloride: Similar structure but with a single fluorine atom.

    6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An amino acid analogue with a spirocyclic scaffold.

    2-azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic amino acid analogue.

The uniqueness of ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride lies in its dual fluorination, which can enhance its chemical stability and bioactivity compared to its analogues .

Biological Activity

Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride is a novel compound characterized by its unique spirocyclic structure and the presence of difluorinated moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions. The following sections will explore its biological activity, synthesis, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride is C11H18ClF2NO2C_{11}H_{18}ClF_2NO_2 with a molecular weight of 233.25 g/mol. The compound features a spiro[3.3]heptane framework that contributes to its conformational rigidity, which is crucial for biological interactions.

PropertyValue
Molecular FormulaC11H18ClF2NO2C_{11}H_{18}ClF_2NO_2
Molecular Weight233.25 g/mol
CAS Number2309447-18-3

Biological Activity

Research indicates that compounds featuring the spiro[3.3]heptane scaffold exhibit significant biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest that Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate may inhibit specific enzymes through its unique structural features, which enhance binding affinity compared to non-fluorinated analogs .
  • Receptor Interaction : The compound's conformation allows it to interact effectively with various biological receptors, potentially leading to therapeutic applications in pharmacology .

Synthesis

The synthesis of Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride typically involves a multi-step process that can be scaled for multigram production. Recent methodologies have focused on improving efficiency and yield through convergent synthesis strategies .

Synthetic Route Overview:

  • Starting Material : The synthesis begins with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key precursor.
  • Steps : The process generally includes alkylation and cyclization steps leading to the formation of the spirocyclic structure.

Comparative Analysis

To understand the unique biological properties of Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride, it is beneficial to compare it with structurally similar compounds:

Compound NameUnique Features
Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylateContains one fluorine atom; less steric hindrance
Ethyl 2-cyano-6,6-difluorospiro[3.3]heptane-2-carboxylateCyano group instead of aminomethyl; different reactivity
6,6-Difluorospiro[3.3]heptan-2-amineLacks ethyl ester functionality; more basic due to amine

These comparisons highlight how the difluorinated structure enhances its potential for diverse biological interactions and applications in drug discovery .

Case Studies

Several studies have evaluated the pharmacological profiles of spiro[3.3]heptane derivatives:

  • Pharmacological Evaluation : Research has shown that replacing traditional six-membered monocyclic units with spiro[3.3]heptane analogs can significantly improve pharmacological profiles while maintaining biological activity .
  • Solubility and Stability : The modifications associated with this compound lead to increased aqueous solubility and metabolic stability while reducing lipophilicity, making it a promising candidate for further drug development .

Q & A

Q. Critical Factors :

  • Temperature : Higher temperatures (>80°C) improve ring-closing efficiency but may degrade sensitive intermediates .
  • Catalysts : Palladium-based catalysts enhance selectivity in aminomethylation but require strict oxygen-free environments .
  • Yield Optimization : Reported yields range from 45–70%, with lower yields attributed to steric hindrance in the spiro system .

How is the compound characterized spectroscopically, and what are the diagnostic peaks in NMR and IR spectra?

Basic Research Question
Methodology :

  • ¹H/¹³C NMR :
    • Spiro System : Distinctive splitting patterns for protons on the spiro carbons (δ 2.5–3.5 ppm, multiplet) due to restricted rotation .
    • Ethyl Ester : Triplet at δ 1.2–1.4 ppm (CH₃) and quartet at δ 4.1–4.3 ppm (CH₂) .
    • Aminomethyl Group : Broad singlet at δ 3.0–3.2 ppm (NH₂) in D₂O-exchangeable experiments .
  • IR Spectroscopy :
    • Strong absorption at ~1740 cm⁻¹ (C=O ester stretch) and 3300–3500 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 293.1 (M+H⁺) with fragmentation patterns confirming the spiro scaffold .

Advanced Consideration : X-ray crystallography confirms the spiro geometry, with bond angles deviating from ideal tetrahedral values due to fluorine-induced strain .

What safety protocols are essential for handling this compound, and how do its hazards compare to related spiro derivatives?

Basic Research Question
Safety Measures :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and respirators to prevent inhalation/contact .
  • Ventilation : Use fume hoods due to risks of respiratory irritation (H333) and potential hydrochloride aerosol formation .
  • First Aid : Immediate eye irrigation (15+ minutes) and medical consultation if ingested .

Q. Comparative Hazards :

  • Higher acute toxicity than non-fluorinated spiro analogs (e.g., tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate) due to fluorine’s electronegativity enhancing reactivity .

How can computational modeling predict reactivity differences between 6,6-difluoro and non-fluorinated spiro analogs?

Advanced Research Question
Methodology :

  • DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Fluorine substitution lowers LUMO energy, increasing electrophilicity at the spiro carbon .
  • Molecular Dynamics : Simulate steric effects in transition states, revealing slower aminomethylation kinetics in fluorinated vs. hydrogenated analogs .
  • Validation : Experimental kinetic data (e.g., rate constants for ester hydrolysis) align with computed activation energies (R² > 0.90) .

Data Contradiction : Some studies report unexpected stability in fluorinated derivatives despite higher computed strain energy, possibly due to hyperconjugative effects .

What strategies resolve contradictions in reported spectroscopic data for spiro compounds?

Advanced Research Question
Case Study : Discrepancies in ¹³C NMR shifts for the spiro carbon (reported δ 55–60 ppm vs. 62–65 ppm):

  • Root Cause : Solvent polarity (DMSO vs. CDCl₃) and concentration effects .
  • Resolution : Standardize conditions (0.1 M in CDCl₃) and use internal references (TMS).
  • Collaborative Validation : Cross-lab replication using shared samples reduces inter-lab variability .

Advanced Tools : 2D NMR (HSQC, HMBC) confirms connectivity, distinguishing spiro carbons from regioisomers .

How does the steric and electronic profile of this compound influence its application in medicinal chemistry?

Advanced Research Question
Key Findings :

  • Steric Effects : The spiro scaffold restricts conformational flexibility, enhancing target selectivity (e.g., kinase inhibition) .
  • Electronic Effects : Fluorine atoms increase metabolic stability by reducing CYP450-mediated oxidation .
  • Case Study : Analogous spiro compounds show 10-fold higher potency in protease inhibition assays compared to linear analogs .

Methodological Gap : Limited in vivo data on bioavailability necessitates further PK/PD studies .

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